N-benzyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide
Description
N-benzyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a benzyl group, a methylpyrazole moiety, and a carboxamide group
Properties
IUPAC Name |
N-benzyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-21-12-16(11-20-21)14-7-15(10-18-9-14)17(22)19-8-13-5-3-2-4-6-13/h2-7,9-12H,8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJDJPCXEPMUBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CN=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the benzyl group and the methylpyrazole moiety. The final step involves the formation of the carboxamide group through an amide coupling reaction.
Preparation of Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the pyridine ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Methylpyrazole Moiety: The methylpyrazole moiety can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone, followed by methylation using methyl iodide.
Amide Coupling Reaction: The final step involves the coupling of the pyridine derivative with a carboxylic acid derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as the carboxamide to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with amine groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-benzyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: The compound serves as a probe to investigate biological processes and molecular interactions.
Industrial Applications: It is explored for its potential use in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-benzyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N-benzyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide can be compared with other similar compounds such as:
N-benzyl-5-(1-methylpyrazol-4-yl)pyridine-2-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.
N-benzyl-5-(1-methylpyrazol-4-yl)pyridine-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position.
N-benzyl-5-(1-methylpyrazol-4-yl)pyridine-3-sulfonamide: A sulfonamide derivative with different chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
